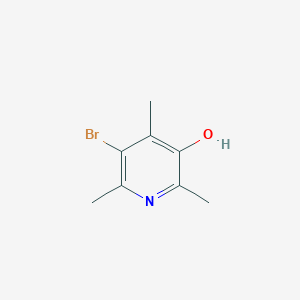

5-Bromo-2,4,6-trimethylpyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

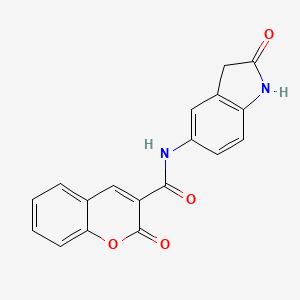

5-Bromo-2,4,6-trimethylpyridin-3-ol is a chemical compound with the CAS Number: 1823879-46-4 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-2,4,6-trimethylpyridin-3-ol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2,4,6-trimethylpyridin-3-ol is 1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-2,4,6-trimethylpyridin-3-ol is a solid compound . It has a molecular weight of 216.08 .Aplicaciones Científicas De Investigación

Synthesis of Metal-complexing Molecular Rods

5-Bromo-2,4,6-trimethylpyridin-3-ol serves as a precursor in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in designing new materials with specific electronic or photonic properties. The synthesis process involves Stille coupling and bromination techniques, providing a pathway to versatile molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).

Organic Synthesis and Ligand Design

This compound also plays a crucial role in the synthesis of various organic molecules and ligands. For instance, it has been used in the preparation of 5'-substituted-6-carboxylic-2,2'-bipyridine acid derivatives. These derivatives are significant for building preorganized ligands that can bind to metal ions, potentially useful in creating complex coordination compounds for catalysis or materials science. The transformation of the bromo group into an ester or acid functionality allows for further derivatization and functionalization, opening new avenues for the rational design of sophisticated ligands (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

The compound is a substrate in the electrocatalytic carboxylation reactions with CO2, converting 2-amino-5-bromopyridine to 6-aminonicotinic acid in ionic liquids. This reaction demonstrates the utility of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in synthesizing valuable organic compounds from simple precursors under environmentally benign conditions. Such processes are of significant interest for the development of green chemistry methodologies, where CO2 acts as a carbon source in organic synthesis (Feng, Huang, Liu, & Wang, 2010).

Novel Pyridine Derivatives Synthesis

Another application involves the palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives are studied for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research underlines the importance of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry, where they serve as key intermediates in the discovery and development of new therapeutic agents (Ahmad et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2,4,6-trimethylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTGJQXVOPBYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4,6-trimethylpyridin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)

![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)

![2,5-dichloro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2653458.png)

![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)